2-Bromo-4-(oxan-4-yl)pyrimidine
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Overview
Description
2-Bromo-4-(oxan-4-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom at the 2-position and an oxan-4-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(oxan-4-yl)pyrimidine typically involves the bromination of a pyrimidine precursor followed by the introduction of the oxan-4-yl group. One common method involves the reaction of 2-bromopyrimidine with an oxan-4-yl derivative under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-(oxan-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a probe in biochemical studies to investigate the function of various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(oxan-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloropyrimidine: Similar in structure but with a chlorine atom instead of the oxan-4-yl group.
2-Bromo-4-methylpyrimidine: Contains a methyl group at the 4-position instead of the oxan-4-yl group.
2-Bromo-4-ethoxypyrimidine: Features an ethoxy group at the 4-position.
Uniqueness
2-Bromo-4-(oxan-4-yl)pyrimidine is unique due to the presence of the oxan-4-yl group, which can impart distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromo-4-(oxan-4-yl)pyrimidine |
InChI |
InChI=1S/C9H11BrN2O/c10-9-11-4-1-8(12-9)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2 |
InChI Key |
NEOATTNLPFDLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=NC=C2)Br |
Origin of Product |
United States |
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